SID 26681509 quarterhydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

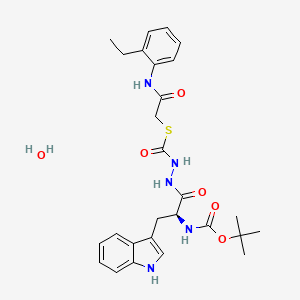

C27H35N5O6S |

|---|---|

Molecular Weight |

557.7 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate;hydrate |

InChI |

InChI=1S/C27H33N5O5S.H2O/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21;/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36);1H2/t22-;/m0./s1 |

InChI Key |

GQNHENAIYGJDBR-FTBISJDPSA-N |

Isomeric SMILES |

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C.O |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C.O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to SID 26681509 Quarterhydrate: A Potent, Slow-Binding Inhibitor of Cathepsin L

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of SID 26681509 quarterhydrate, a potent and selective inhibitor of human cathepsin L. This document details its mechanism of action, kinetic parameters, and the experimental methodologies used for its characterization, serving as a valuable resource for researchers in the fields of enzymology, drug discovery, and molecular pharmacology.

Core Compound Properties and Mechanism of Action

SID 26681509 is a novel, small molecule thiocarbazate that acts as a potent, reversible, competitive, and selective inhibitor of human cathepsin L.[1] Discovered through a high-throughput screening of the NIH Molecular Libraries Small Molecule Repository, this compound exhibits a slow-binding inhibition mechanism.[1][2] Its potency increases with pre-incubation time with the enzyme, demonstrating an initial IC50 of 56 nM, which improves to 1.0 nM after a four-hour pre-incubation period.[1][2]

The inhibition by SID 26681509 is characterized as a slow-binding and slowly reversible competitive process.[1][2] Transient kinetic analysis has determined the inhibition rate constants to be k_on = 24,000 M⁻¹s⁻¹ and k_off = 2.2 × 10⁻⁵ s⁻¹, with a calculated Ki of 0.89 nM.[1][2]

Quantitative Inhibitory Activity and Selectivity

The inhibitory potency and selectivity of SID 26681509 have been evaluated against a panel of proteases. The data, summarized in the tables below, highlight its high affinity for cathepsin L and its selectivity over other related cysteine proteases and the serine protease, cathepsin G.

Table 1: Inhibitory Potency (IC50) of SID 26681509 against Human Cathepsin L with Pre-incubation

| Pre-incubation Time | IC50 (nM) |

| 0 hours | 56 ± 4 |

| 1 hour | 7.5 ± 1.0 |

| 2 hours | 4.2 ± 0.6 |

| 4 hours | 1.0 ± 0.5 |

Data sourced from Shah et al., 2008.[1]

Table 2: Kinetic Constants for the Inhibition of Human Cathepsin L by SID 26681509

| Parameter | Value |

| k_on (M⁻¹s⁻¹) | 24,000 |

| k_off (s⁻¹) | 2.2 × 10⁻⁵ |

| Ki (nM) | 0.89 |

Data sourced from Shah et al., 2008.[1][2]

Table 3: Selectivity Profile of SID 26681509 against Various Proteases (IC50 values at 1 hour)

| Protease | IC50 (nM) | Selectivity Index (IC50 Protease / IC50 Cathepsin L) |

| Human Cathepsin L | 7.5 | 1 |

| Papain | 618 | 82.4 |

| Human Cathepsin B | >10,000 | >1333 |

| Human Cathepsin K | 8,442 | 1125.6 |

| Human Cathepsin S | 1,130 | 150.7 |

| Human Cathepsin V | 500 | 66.7 |

| Human Cathepsin G | No inhibition | - |

IC50 values for cathepsins B, K, S, and V, and papain were determined after a one-hour incubation.[1] SID 26681509 showed no inhibitory activity against the serine protease cathepsin G.[1]

Table 4: Activity of SID 26681509 against Parasites

| Organism | IC50 (µM) |

| Plasmodium falciparum | 15.4 ± 0.6 |

| Leishmania major | 12.5 ± 0.6 |

Data sourced from Shah et al., 2008.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize SID 26681509.

Cathepsin L Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of SID 26681509 against human cathepsin L.

Materials:

-

Human liver cathepsin L (e.g., Calbiochem 219402)

-

Fluorogenic substrate: Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC, e.g., Sigma C9521)

-

SID 26681509

-

Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well assay plates

Procedure:

-

Prepare a stock solution of SID 26681509 in DMSO. Perform a 16-point, two-fold serial dilution to create a range of inhibitor concentrations.

-

In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (for controls) to 38 µL of water in each well.

-

Activate the cathepsin L by incubating it in the assay buffer for 30 minutes prior to use to ensure the reduction of the active site cysteine.

-

To initiate the reaction, add 50 µL of 17.4 ng/mL cathepsin L in assay buffer, followed by 10 µL of 10 µM Z-Phe-Arg-AMC in a five-times concentrated assay buffer. The final reaction volume is 100 µL with a final DMSO concentration of 2%.

-

For time-dependent inhibition studies, pre-incubate 47.5 µL of 18.3 ng/mL cathepsin L with 47.5 µL of SID 26681509 at various concentrations for up to 4 hours before adding 5 µL of the substrate to start the reaction.

-

Monitor the hydrolysis of Z-Phe-Arg-AMC by measuring the increase in fluorescence (excitation: 355 nm, emission: 460 nm) over time using a fluorescent microplate reader.

-

Calculate IC50 values by fitting the dose-response data to a suitable sigmoidal model.

Reversibility Assay

This dilution protocol is designed to determine the reversibility of the inhibitor-enzyme interaction.

Procedure:

-

Prepare a concentrated mixture of cathepsin L (870 ng/mL, 100-fold the final assay concentration) and SID 26681509 (75 nM, 10-fold its IC50 after 1-hour pre-incubation).

-

Incubate this mixture for 1 hour at room temperature in a 2 µL volume.

-

Dilute the mixture 100-fold into a 96-well plate containing assay buffer with 1 µM Z-Phe-Arg-AMC to a final volume of 200 µL.

-

Immediately monitor the enzymatic activity by measuring fluorescence as described above.

-

A rapid restoration of enzymatic activity indicates a reversible inhibitor. The Shah et al. study observed that only 11% of enzymatic activity was restored after 6000 seconds, confirming the slow reversibility of SID 26681509.[1]

Selectivity Assays

The inhibitory activity of SID 26681509 against other proteases was determined using similar protocols, with variations in enzymes and substrates.

-

Cathepsin G Assay: Human neutrophil cathepsin G (4.2 µg/mL) was assayed with 15 µM Suc-Ala-Ala-Pro-Phe-AMC substrate in the same assay buffer as the cathepsin L assay.[1]

-

Other Cathepsins and Papain: Assays for papain and human cathepsins B, K, S, and V were conducted without pre-incubation of the enzyme and inhibitor, and IC50 values were calculated at multiple time points (10, 30, 60, and 90 minutes) to assess the slow-binding nature of the inhibition.[1]

Molecular Docking

Molecular docking studies were performed to predict the binding mode of SID 26681509.

Methodology:

-

Software: XP (extra precision) Glide software was used for the docking calculations.

-

Protein Structure: The X-ray crystal structure of papain in complex with a known inhibitor, CLIK-148 (PDB ID: 1cvz), was used as the template.

-

Procedure: The docking protocol was first validated by its ability to reproduce the binding mode of CLIK-148. Subsequently, SID 26681509 was docked into the active site of papain to predict its binding orientation and key interactions. The docking results revealed important hydrogen bonding patterns with active site residues Gln19, Cys25, Gly66, Asp158, and Trp177, as well as hydrophobic interactions within the S2 and S1' subsites.

Visualizations

The following diagrams illustrate the mechanism of action and the experimental workflow for the characterization of SID 26681509.

Caption: Slow-binding inhibition mechanism of SID 26681509 on Cathepsin L.

Caption: Experimental workflow for the characterization of SID 26681509.

Caption: Postulated indirect inhibition of HMGB1-TLR4 signaling by SID 26681509.

References

In-Depth Technical Guide: Structure-Activity Relationship of SID 26681509 Quarterhydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

SID 26681509 quarterhydrate is a potent, selective, and reversible small molecule inhibitor of human cathepsin L.[1][2][3][4][5] This thiocarbazate compound demonstrates a slow-binding and slowly reversible competitive inhibition mechanism.[1][5][6][7] It exhibits significant selectivity for cathepsin L over other related cysteine proteases and shows no activity against the serine protease cathepsin G.[1][4][5][6] Beyond its enzymatic inhibition, SID 26681509 has shown activity against the parasites Plasmodium falciparum and Leishmania major.[1][5][6][7] Furthermore, it has demonstrated the ability to modulate inflammatory pathways by blocking the production of TNF-α induced by high-mobility group box 1 (HMGB1).[1][5][8] This technical guide provides a comprehensive overview of the structure-activity relationship of SID 26681509, including detailed quantitative data, experimental methodologies, and relevant signaling pathways.

Introduction

Cathepsin L, a lysosomal cysteine protease, is implicated in a variety of physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling. Its dysregulation has been linked to diseases such as cancer, arthritis, and certain infectious diseases. This compound emerged from a high-throughput screening of the NIH Molecular Libraries Small Molecule Repository as a potent inhibitor of human cathepsin L.[6][7] Its unique thiocarbazate scaffold and slow-binding kinetic profile make it a valuable tool for studying the biological functions of cathepsin L and a potential starting point for the development of novel therapeutics.

Quantitative Structure-Activity Relationship Data

The inhibitory activity of SID 26681509 has been quantified against its primary target, human cathepsin L, as well as other related proteases and parasitic organisms. The data is summarized in the tables below.

Table 1: Inhibitory Activity against Human Cathepsin L

| Parameter | Value | Conditions | Reference |

| IC₅₀ | 56 nM | No preincubation | [1][2][3][4][5][6][7] |

| IC₅₀ | 7.5 ± 1.0 nM | 1-hour preincubation | [6] |

| IC₅₀ | 4.2 ± 0.6 nM | 2-hour preincubation | [6] |

| IC₅₀ | 1.0 ± 0.5 nM | 4-hour preincubation | [1][5][6][7] |

| Kᵢ | 0.89 nM | - | [5][7][8] |

| kₒₙ | 24,000 M⁻¹s⁻¹ | - | [5][7][8] |

| kₒff | 2.2 x 10⁻⁵ s⁻¹ | - | [5][7][8] |

Table 2: Selectivity Profile against Other Proteases (IC₅₀ values after 1 hour)

| Protease | IC₅₀ (nM) | Selectivity Index (IC₅₀ Protease / IC₅₀ Cathepsin L) | Reference |

| Papain | 618 | 11 | [1][6] |

| Cathepsin B | 8,442 | 151 | [1][6] |

| Cathepsin K | >10,000 | >178 | [1][6] |

| Cathepsin S | 3,920 | 70 | [1][6] |

| Cathepsin V | 500 | 9 | [1][5][8] |

| Cathepsin G | No inhibition | - | [1][3][4][5][6] |

Table 3: Antiparasitic Activity

| Organism | IC₅₀ (µM) | Reference | |---|---|---|---| | Plasmodium falciparum | 15.4 ± 0.6 |[1][5][6][7] | | Leishmania major | 12.5 ± 0.6 |[1][5][6][7] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the available literature.

Cathepsin L Inhibition Assay

This protocol is based on the methods described by Shah et al. (2008).

-

Materials:

-

Human liver Cathepsin L (Calbiochem)

-

Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC) substrate (Sigma)

-

SID 26681509

-

Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5

-

96-well or 384-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of SID 26681509 in DMSO.

-

Activate human liver cathepsin L by incubating it in the assay buffer for 30 minutes at room temperature to ensure the catalytic cysteine is in its reduced form.

-

For IC₅₀ determination with preincubation, mix the activated cathepsin L with the desired concentration of SID 26681509 and incubate for the specified time (e.g., 1, 2, or 4 hours) at room temperature. For no-preincubation experiments, proceed directly to the next step.

-

Add the enzyme-inhibitor mixture (or activated enzyme alone for control) to the microplate wells.

-

Initiate the reaction by adding the Z-Phe-Arg-AMC substrate to a final concentration of 1 µM.

-

Immediately monitor the hydrolysis of the substrate by measuring the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a fluorescence plate reader.

-

Calculate the initial reaction velocities from the linear portion of the progress curves.

-

Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Slow-Binding Inhibition Kinetics

The kinetic parameters for slow-binding inhibition were determined through a transient kinetic analysis.

-

Procedure:

-

Reaction progress curves are generated by mixing the enzyme, substrate, and varying concentrations of SID 26681509.

-

The curves are fitted to a model for single-step slow-binding inhibition to determine the observed rate of onset of inhibition (k_obs) at each inhibitor concentration.

-

The association rate constant (kₒₙ) and the dissociation rate constant (kₒff) are then determined by plotting k_obs versus the inhibitor concentration.

-

In Vitro Parasite Growth Inhibition Assays

-

Plasmodium falciparum Propagation Assay: The inhibitory activity against the malaria parasite Plasmodium falciparum was assessed in an in vitro propagation assay.[6]

-

Leishmania major Promastigote Toxicity Assay: The toxicity of SID 26681509 towards Leishmania major promastigotes was determined to evaluate its anti-leishmanial activity.[6]

Signaling Pathways and Mechanisms of Action

Slow-Binding Inhibition of Cathepsin L

SID 26681509 exhibits a slow-binding inhibition mechanism, which is characterized by an initial weak binding to the enzyme followed by a slower conformational change that results in a tighter binding complex. This two-step process is depicted in the following diagram.

Caption: Slow-binding inhibition mechanism of SID 26681509 with Cathepsin L.

Inhibition of HMGB1-Induced TNF-α Production

SID 26681509 has been shown to block the production of the pro-inflammatory cytokine TNF-α induced by High-Mobility Group Box 1 (HMGB1).[1][5][8] This suggests that cathepsin L (or a related cathepsin) may be involved in the signaling cascade initiated by HMGB1. The proposed pathway involves the interaction of HMGB1 with Toll-like receptor 4 (TLR4) and its adaptor protein MyD88, leading to the downstream activation of signaling pathways that result in TNF-α production.

Caption: Proposed pathway of SID 26681509 inhibiting HMGB1-induced TNF-α production.

Conclusion

This compound is a well-characterized inhibitor of human cathepsin L with a distinct slow-binding kinetic profile and high selectivity. Its ability to inhibit parasitic growth and modulate inflammatory responses highlights the potential of targeting cathepsin L in various disease contexts. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in the fields of enzymology, drug discovery, and molecular pharmacology for further investigation and development of cathepsin L inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The HMGB1-RAGE/TLR-TNF-α signaling pathway may contribute to kidney injury induced by hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents [frontiersin.org]

- 4. Design, synthesis, and development of dual inhibitors of cathepsin L and SARS-CoV 2 main protease - American Chemical Society [acs.digitellinc.com]

- 5. A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L [mdpi.com]

- 6. superchemistryclasses.com [superchemistryclasses.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SID 26681509 Quarterhydrate: A Potent and Selective Cathepsin L Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509, identified by CAS number 958772-66-2, is a potent, reversible, and selective inhibitor of human cathepsin L.[1][2][3][4][5][6][7][8] This thiocarbazate-based small molecule has demonstrated significant potential in various therapeutic areas, including anti-parasitic and anti-inflammatory applications. This technical guide provides a comprehensive overview of SID 26681509 quarterhydrate, including its biochemical properties, experimental data, and relevant methodologies to facilitate further research and development.

Chemical and Physical Properties

SID 26681509 is characterized by the molecular formula C27H33N5O5S and a molecular weight of 539.65 g/mol .[2][6][9][10] The quarterhydrate form has a molecular weight of 544.16 g/mol .[11]

| Property | Value | Source |

| CAS Number | 958772-66-2 | [1][2][3][4][6][7][9][10][12][13][14] |

| Molecular Formula | C27H33N5O5S | [2][3][4][6][7][9][10] |

| Molecular Weight | 539.65 | [2][4][6][9][10] |

| Alternate Names | N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide | [6][15] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO: ≥50 mM, Ethanol: ≥10 mM | [2][4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month | [1][10] |

Biological Activity and Mechanism of Action

SID 26681509 is a slow-binding, competitive, and reversible inhibitor of human cathepsin L.[1][5][14] Its mechanism involves interaction with the active site of the enzyme, thereby preventing substrate processing. The inhibition is time-dependent, with potency increasing significantly upon pre-incubation with the enzyme.[3][14]

Inhibition of Cathepsin L and Other Proteases

The primary target of SID 26681509 is human cathepsin L, with a reported IC50 of 56 nM without pre-incubation.[1][2][3][4][5][7][8] The potency increases to 1.0 nM after a 4-hour pre-incubation period.[1][3][5][14] The compound exhibits selectivity over other cathepsins and the serine protease cathepsin G.[1][5][10]

| Target | IC50 | Pre-incubation Time | Source |

| Human Cathepsin L | 56 nM | 0 min | [1][2][3][4][5][7][8][14] |

| 7.5 nM | 1 hr | [3][14] | |

| 4.2 nM | 2 hr | [3][14] | |

| 1.0 nM | 4 hr | [1][3][5][14] | |

| Papain | 618 nM | 1 hr | [1][14] |

| Cathepsin B | 8.442 µM | 1 hr | [1][14] |

| Cathepsin K | >1 µM | 1 hr | [1][14] |

| Cathepsin S | >1 µM | 1 hr | [1][14] |

| Cathepsin V | 0.5 µM | Not specified | [5][10] |

| Cathepsin G | No inhibitory activity | Not specified | [1][2][4][5][10][14] |

Kinetic Parameters

Transient kinetic analysis has revealed the slow-binding nature of SID 26681509.[1][5]

| Parameter | Value | Source |

| kon (association rate constant) | 24,000 M⁻¹s⁻¹ | [1][5][10] |

| koff (dissociation rate constant) | 2.2 × 10⁻⁵ s⁻¹ | [1][5][10] |

| Ki (inhibition constant) | 0.89 nM | [1][5][10] |

Anti-parasitic and Anti-inflammatory Activity

SID 26681509 has demonstrated efficacy against parasitic organisms and in models of inflammation. It inhibits the in vitro propagation of Plasmodium falciparum and is toxic to Leishmania major promastigotes.[1][3][5][8] The compound also blocks the production of TNF-α induced by high-mobility group box 1 (HMGB1), suggesting a role in modulating inflammatory signaling pathways.[5][10]

| Organism/Cell Type | IC50 / Effect | Source |

| Plasmodium falciparum | 15.4 µM | [1][3][5][8][10] |

| Leishmania major | 12.5 µM | [1][3][5][8][10] |

| HMGB1-induced TNF-α production | Dose-dependent blockade (1-30 µM) | [5][10] |

| Human Aortic Endothelial Cells | Non-toxic up to 100 µM | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following methodologies are based on the available literature.

IC50 Determination for Cathepsin L

This protocol is adapted from the work of Shah et al. (2008).[14]

-

Preparation of Reagents:

-

Prepare a stock solution of SID 26681509 in DMSO.

-

Perform a 16-point two-fold serial dilution of the inhibitor.

-

Prepare assay buffer and a solution of human cathepsin L.

-

Prepare the substrate solution (e.g., Z-Phe-Arg-AMC).

-

-

Assay Procedure:

-

In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (for controls) to each well containing 38 µL of water.

-

Add the enzyme solution to initiate the reaction (or pre-incubate the enzyme and inhibitor for specified times).

-

Add the substrate solution to start the measurement.

-

Monitor the fluorescence signal over time to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Fit the dose-response data to a suitable model to determine the IC50 value.

-

Kinetic Characterization (Slow-Binding Inhibition)

This protocol is a conceptual outline based on the described kinetic studies.[1][5][14]

-

Progress Curve Analysis:

-

Mix the enzyme, substrate, and varying concentrations of SID 26681509.

-

Continuously monitor the product formation over time.

-

Fit the resulting progress curves to a model for slow-binding inhibition to determine the apparent association rate constant.

-

-

Reversibility Assay:

-

Pre-incubate cathepsin L with a concentration of SID 26681509 that is a multiple of its IC50.

-

After incubation, rapidly dilute the enzyme-inhibitor complex into an assay buffer containing the substrate.

-

Monitor the recovery of enzymatic activity over time. A slow recovery indicates a slowly reversible inhibitor.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and workflows related to SID 26681509.

Caption: Mechanism of Cathepsin L inhibition by SID 26681509.

Caption: Putative anti-inflammatory signaling pathway of SID 26681509.

Caption: General experimental workflow for the evaluation of SID 26681509.

In Vivo Studies

In murine models, treatment with SID 26681509 has been shown to significantly improve survival in cases of sepsis and reduce liver damage following warm liver ischemia/reperfusion (I/R).[1][5] Furthermore, the compound demonstrated a lack of toxicity in a live zebrafish organism assay at a concentration of 100 µM.[3]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of human cathepsin L with promising therapeutic potential. Its demonstrated activity in models of parasitic infection and inflammation warrants further investigation. This guide provides a foundational resource for researchers to design and execute further studies to explore the full therapeutic utility of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SID 26681509 | Cathepsin | Tocris Bioscience [tocris.com]

- 3. apexbt.com [apexbt.com]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. SID 26681509 - Immunomart [immunomart.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. biosynth.com [biosynth.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]

- 12. scbt.com [scbt.com]

- 13. Sotalol hydrochloride | CAS:959-24-0 | β-adrenergic receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. alfa-chemistry.com [alfa-chemistry.com]

SID 26681509 quarterhydrate molecular weight

An In-Depth Technical Guide to the Molecular Weight of SID 26681509 Quarterhydrate

For researchers, scientists, and drug development professionals, precise molecular weight determination is fundamental for experimental accuracy, particularly in areas such as stoichiometry, solution preparation, and analytical characterization. This guide provides a detailed analysis of the molecular weight of this compound, a potent, reversible, and selective inhibitor of human cathepsin L[1][2][3][4][5].

Quantitative Data Summary

The molecular properties of SID 26681509 and its quarterhydrate form are summarized below. The quarterhydrate includes one-quarter of a water molecule per molecule of SID 26681509.

| Property | SID 26681509 (Anhydrous) | This compound |

| Molecular Formula | C₂₇H₃₃N₅O₅S[6][7][8] | C₂₇H₃₃N₅O₅S · 1/4H₂O[9] |

| Molecular Weight | 539.65 g/mol [4][6][7] | 544.16 g/mol [9] |

| CAS Number | 958772-66-2[6][7][8] | N/A |

Experimental Protocols: Molecular Weight Calculation

The molecular weight of this compound is calculated based on the molecular formula of the anhydrous compound and the addition of water.

Materials and Constants

-

Molecular Formula of SID 26681509: C₂₇H₃₃N₅O₅S

-

Atomic Weights ( g/mol ):

-

Carbon (C): 12.011

-

Hydrogen (H): 1.008

-

Nitrogen (N): 14.007

-

Oxygen (O): 15.999

-

Sulfur (S): 32.065

-

-

Molecular Weight of Water (H₂O): 18.015 g/mol

Methodology for Anhydrous Molecular Weight Calculation

The molecular weight of the anhydrous SID 26681509 is the sum of the atomic weights of all atoms in its formula:

-

MW = (27 * 12.011) + (33 * 1.008) + (5 * 14.007) + (5 * 15.999) + (1 * 32.065)

-

MW = 324.297 + 33.264 + 70.035 + 79.995 + 32.065 = 539.656 g/mol

Methodology for Quarterhydrate Molecular Weight Calculation

The quarterhydrate form includes 0.25 moles of water per mole of the compound.

-

MW_quarterhydrate = MW_anhydrous + (0.25 * MW_water)

-

MW_quarterhydrate = 539.656 + (0.25 * 18.015)

-

MW_quarterhydrate = 539.656 + 4.50375 = 544.16 g/mol (rounded to two decimal places)

Visualization of a Key Signaling Pathway

SID 26681509 is a selective inhibitor of cathepsin L, a lysosomal cysteine protease involved in various physiopathological processes[3][10]. The following diagram illustrates the inhibitory action of SID 26681509 on the enzymatic activity of cathepsin L.

Caption: Inhibition of Cathepsin L by SID 26681509.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. apexbt.com [apexbt.com]

- 6. ap1903.com [ap1903.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. SID 26681509 - Immunomart [immunomart.com]

- 9. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]

- 10. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of SID 26681509: A Potent and Selective Cathepsin L Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and characterization of SID 26681509, a novel, potent, and selective slow-binding inhibitor of human cathepsin L. The document details the quantitative biochemical data, experimental methodologies, and the logical workflow of its identification, serving as a critical resource for researchers in the fields of enzymology, drug discovery, and molecular biology.

Introduction to Cathepsin L and the Discovery of SID 26681509

Cathepsin L is a lysosomal cysteine protease belonging to the papain-like superfamily, playing a crucial role in various physiological processes, including protein degradation, antigen presentation, and hormone processing.[1] Its dysregulation has been implicated in numerous pathologies such as cancer, neurodegenerative disorders, and infectious diseases, making it a significant target for therapeutic intervention.[2]

SID 26681509, a novel thiocarbazate, was identified as a potent inhibitor of human cathepsin L following a high-throughput screening of 57,821 compounds from the NIH Molecular Libraries Small Molecule Repository.[2][3] The initial hit, an oxadiazole (SID 861540), was found to be a prodrug that converts to a more active, ring-opened form. SID 26681509 is the stable, Boc-protected S-enantiomer of this active by-product.[2] This molecule exhibits a slow-binding and slowly reversible competitive inhibition mechanism against cathepsin L.[2][3]

Quantitative Inhibitory Profile of SID 26681509

The inhibitory potency and kinetics of SID 26681509 against human cathepsin L and other related proteases have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: Time-Dependent Inhibition of Human Cathepsin L by SID 26681509

| Pre-incubation Time | IC50 (nM) |

| 0 hours | 56 ± 4 |

| 1 hour | 7.5 ± 1.0 |

| 2 hours | 4.2 ± 0.6 |

| 4 hours | 1.0 ± 0.5 |

Data sourced from Shah et al., 2008.[2] This data demonstrates the slow-binding nature of the inhibitor, with potency increasing significantly with longer pre-incubation times with the enzyme.[2][4]

Table 2: Kinetic Constants for SID 26681509 Inhibition of Human Cathepsin L

| Parameter | Value |

| k_on (M⁻¹s⁻¹) | 24,000 |

| k_off (s⁻¹) | 2.2 x 10⁻⁵ |

| K_i (nM) | 0.89 |

Data sourced from Shah et al., 2008.[2][3] These constants were determined through transient kinetic analysis for single-step reversibility.[2][5]

Table 3: Selectivity Profile of SID 26681509 Against Various Cysteine Proteases

| Protease | IC50 (nM) (after 1 hour) | Selectivity Index (IC50 Protease / IC50 Cathepsin L) |

| Cathepsin L | 7.5 | 1 |

| Papain | 618 | 82 |

| Cathepsin B | 8,442 | 1,126 |

| Cathepsin K | >10,000 | >1,333 |

| Cathepsin S | 7,125 | 950 |

| Cathepsin V | 500 | 67 |

| Cathepsin G | No inhibition | - |

Data compiled from Shah et al., 2008 and other sources.[2][5][6] The selectivity index highlights the compound's high specificity for cathepsin L over other related proteases.[2][3]

Table 4: In Vitro Biological Activity of SID 26681509

| Assay | Cell Line/Organism | IC50 (µM) |

| Anti-parasitic Activity | Plasmodium falciparum | 15.4 ± 0.6 |

| Anti-parasitic Activity | Leishmania major promastigotes | 12.5 ± 0.6 |

| Cytotoxicity | Human Aortic Endothelial Cells | > 100 |

| Toxicity | Zebrafish (live organism) | > 100 |

Data sourced from Shah et al., 2008.[2][4] These results indicate the potential for SID 26681509 in treating parasitic diseases with a favorable initial toxicity profile.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used in the characterization of SID 26681509.

Cathepsin L Inhibition Assay (IC50 Determination)

This protocol outlines the fluorometric assay used to determine the inhibitory potency of SID 26681509.

Materials:

-

Human Liver Cathepsin L (e.g., Calbiochem 219402)[2]

-

Fluorogenic Substrate: Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC)[2]

-

Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5[2]

-

SID 26681509 in DMSO

-

Fluorescence microplate reader (excitation = 360-400 nm, emission = 460-505 nm)[1][7]

Procedure:

-

Enzyme Preparation: Prepare a working solution of human cathepsin L in the assay buffer. Pre-incubate the enzyme solution for 30 minutes to ensure the reduction of the active site cysteine.[2]

-

Inhibitor Preparation: Perform a serial dilution of SID 26681509 in DMSO. For a 16-point dose-response curve, concentrations can range from 2.5 mM to 76 nM.[2]

-

Assay Plate Setup:

-

Add the diluted inhibitor solutions to the appropriate wells of the assay plate.

-

Include positive controls (enzyme and substrate, no inhibitor) and negative controls (substrate only).[2]

-

-

Enzyme and Inhibitor Pre-incubation: Add the prepared cathepsin L solution to the wells containing the inhibitor. The final enzyme concentration should be around 8.7 ng/mL.[2] Incubate for the desired period (0, 1, 2, or 4 hours) at room temperature with gentle agitation to assess time-dependent inhibition.[1][2]

-

Reaction Initiation: Add the Z-Phe-Arg-AMC substrate to all wells to initiate the reaction. The final substrate concentration is typically 1 µM.[2]

-

Fluorescence Measurement: Immediately begin reading the fluorescence intensity kinetically or at a fixed time point (e.g., 60 minutes) at room temperature, protecting the plate from light.[1]

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Assays

To determine the selectivity of SID 26681509, similar inhibition assays were performed using other proteases.

Materials:

-

Papain, Cathepsin B, Cathepsin G, Cathepsin K, Cathepsin S, and Cathepsin V[2]

-

Appropriate substrates for each enzyme (e.g., Z-Arg-Arg-AMC for Cathepsin B)[2]

-

Assay buffers optimized for each protease.

Procedure: The general procedure is similar to the cathepsin L inhibition assay, with modifications to the enzyme, substrate, and buffer conditions as required for each specific protease. IC50 values are determined after a one-hour pre-incubation of the inhibitor with the respective enzyme.[2]

Visualizing the Discovery and Mechanism

Diagrams are provided below to illustrate the workflow of the discovery process and the proposed mechanism of action.

Caption: Discovery workflow of SID 26681509 as a cathepsin L inhibitor.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide: SID 26681509 Quarterhydrate for Parasitology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 quarterhydrate is a potent, reversible, and competitive inhibitor of human cathepsin L, a lysosomal cysteine protease.[1][2][3][4][5] This small molecule has garnered significant interest in the field of parasitology due to its demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria, and Leishmania major, a protozoan parasite responsible for leishmaniasis.[1][2][6][7] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, inhibitory activity, proposed mechanisms of action against parasitic targets, and detailed experimental protocols for its evaluation.

Biochemical and Pharmacological Profile

SID 26681509 is a thiocarbazate that exhibits slow-binding and slowly reversible competitive inhibition of human cathepsin L.[1][6][7] Its potency is time-dependent, with the IC50 value decreasing significantly after pre-incubation with the enzyme.[6][7][8]

Chemical Properties

| Property | Value |

| Molecular Formula | C₂₇H₃₃N₅O₅S·1/4H₂O |

| Molecular Weight | 544.16 |

| CAS Number | 958772-66-2 |

| Solubility | Soluble in DMSO and ethanol.[9] |

Quantitative Inhibitory Activity

The inhibitory potency of SID 26681509 has been characterized against its primary target, human cathepsin L, as well as against various parasites and other related proteases.

Table 1: Inhibitory Activity of SID 26681509 against Human Cathepsin L

| Parameter | Condition | Value |

| IC₅₀ | No pre-incubation | 56 nM[1][2][6][7] |

| IC₅₀ | 1-hour pre-incubation | 7.5 ± 1.0 nM[6][8] |

| IC₅₀ | 2-hour pre-incubation | 4.2 ± 0.6 nM[6][8] |

| IC₅₀ | 4-hour pre-incubation | 1.0 ± 0.5 nM[1][6][7] |

| Kᵢ | - | 0.89 nM[2][7][10] |

| kₒₙ | - | 24,000 M⁻¹s⁻¹[2][7][10] |

| kₒff | - | 2.2 x 10⁻⁵ s⁻¹[2][7][10] |

Table 2: Anti-parasitic Activity of SID 26681509

| Parasite | Assay Type | IC₅₀ |

| Plasmodium falciparum | In vitro propagation | 15.4 µM[1][2][6][7] |

| Leishmania major | Promastigote toxicity | 12.5 µM[1][2][6][7] |

Table 3: Selectivity Profile of SID 26681509 against Other Proteases

| Protease | IC₅₀ (after 1 hour) |

| Papain | 618 nM to 8.442 µM[1][2][10] |

| Cathepsin B | 618 nM to 8.442 µM[1][2][10] |

| Cathepsin K | 618 nM to 8.442 µM[1][2][10] |

| Cathepsin S | 618 nM to 8.442 µM[1][2][10] |

| Cathepsin V | 0.5 µM[1][2][10] |

| Cathepsin G | No inhibitory activity[1][2][3][9] |

Mechanism of Action in Parasites

The anti-parasitic activity of SID 26681509 is attributed to its inhibition of cathepsin L-like cysteine proteases, which are crucial for the survival and pathogenesis of both Plasmodium falciparum and Leishmania major.

Inhibition of Plasmodium falciparum

In P. falciparum, the primary target of SID 26681509 is believed to be the falcipains, a family of cathepsin L-like cysteine proteases located in the parasite's food vacuole. These enzymes are essential for the degradation of host hemoglobin, which serves as the primary source of amino acids for the parasite. By inhibiting falcipains, SID 26681509 disrupts this vital nutritional pathway, leading to parasite death.

Inhibition of Leishmania major

In Leishmania major, cathepsin L-like proteases play a critical role in the processing of host antigens within the phagolysosomes of infected macrophages. This process is essential for the presentation of parasite antigens to the host's immune system. By inhibiting these proteases, SID 26681509 may modulate the host immune response, potentially hindering the parasite's ability to establish and maintain infection. Additionally, these proteases are involved in parasite nutrition and survival within the host cell.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound against P. falciparum and L. major, as well as for assessing its enzymatic inhibition of cathepsin L.

Protocol 1: In Vitro Anti-plasmodial Susceptibility Testing using SYBR Green I-based Fluorescence Assay

This protocol is adapted from standard SYBR Green I-based fluorescence assays for determining the drug susceptibility of P. falciparum.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete RPMI 1640 medium supplemented with human serum or Albumax

-

Human erythrocytes

-

This compound stock solution (in DMSO)

-

96-well black, clear-bottom microplates

-

SYBR Green I nucleic acid stain

-

Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of SID 26681509 in complete medium in the 96-well plate. Include a drug-free control and a background control (uninfected erythrocytes).

-

Add the synchronized P. falciparum culture (final parasitemia of 1% and final hematocrit of 2%) to each well.

-

Incubate the plates for 72 hours in a humidified, gas-controlled incubator (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Subtract the background fluorescence and calculate the percentage of inhibition for each drug concentration relative to the drug-free control. Determine the IC₅₀ value by non-linear regression analysis.

Protocol 2: In Vitro Anti-leishmanial Susceptibility Testing using MTT Assay

This protocol is based on the colorimetric MTT assay to assess the viability of L. major promastigotes.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of Leishmania promastigote cell viability. [bio-protocol.org]

- 5. Leishmania major: comparison of the cathepsin L- and B-like cysteine protease genes with those of other trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iddo.org [iddo.org]

- 7. benchchem.com [benchchem.com]

- 8. Cathepsin L is crucial for a Th1-type immune response during Leishmania major infection | CiNii Research [cir.nii.ac.jp]

- 9. resources.novusbio.com [resources.novusbio.com]

- 10. ugspace.ug.edu.gh [ugspace.ug.edu.gh]

In-Depth Technical Guide: SID 26681509 Quarterhydrate in Sepsis Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. The quest for effective therapeutic interventions has led to the exploration of various molecular pathways implicated in the septic inflammatory cascade. This technical guide focuses on SID 26681509 quarterhydrate, a potent and selective inhibitor of cathepsin L, and its therapeutic potential in preclinical sepsis models. This document provides a comprehensive overview of its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Introduction to this compound

This compound is a small molecule compound identified as a potent, reversible, and competitive inhibitor of human cathepsin L.[1][2] Cathepsin L is a lysosomal cysteine protease that plays a crucial role in protein degradation and antigen presentation. Beyond its physiological functions, cathepsin L is implicated in various pathological processes, including the inflammatory response characteristic of sepsis.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₂₇H₃₃N₅O₅S·1/4H₂O |

| Molecular Weight | 544.16 g/mol |

| CAS Number | 958772-66-2 |

| Appearance | Solid |

Mechanism of Action in Sepsis

The therapeutic potential of this compound in sepsis is primarily attributed to its inhibition of cathepsin L, which in turn modulates the host's inflammatory response. A key pathway implicated is the High Mobility Group Box 1 (HMGB1) signaling cascade.

HMGB1 is a damage-associated molecular pattern (DAMP) molecule released by activated immune cells or necrotic cells during sepsis. Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that results in the activation of the transcription factor nuclear factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and induces the transcription of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), a pivotal mediator of septic shock.

SID 26681509 has been shown to dose-dependently block HMGB1-induced TNF-α production.[1][3] This suggests that by inhibiting cathepsin L, SID 26681509 interferes with the HMGB1-TLR4-NF-κB signaling axis, thereby dampening the excessive pro-inflammatory cytokine storm that drives sepsis pathophysiology.

References

SID 26681509 Quarterhydrate in Ischemia/Reperfusion Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemia/reperfusion (I/R) injury is a significant cause of tissue damage in various clinical settings, including organ transplantation and surgery. The pathophysiology of I/R injury is complex, involving a cascade of events including inflammation, oxidative stress, and apoptosis. SID 26681509 quarterhydrate, a potent and selective inhibitor of cathepsin L, has emerged as a promising therapeutic agent in preclinical models of I/R injury. This technical guide provides an in-depth overview of the role of this compound in mitigating I/R injury, with a focus on its mechanism of action, relevant experimental protocols, and the underlying signaling pathways. While preclinical studies report a significant reduction in liver damage with SID 26681509 treatment in murine models of warm liver I/R, specific quantitative in vivo data from these studies is not publicly available.

Introduction to this compound

This compound is a potent, reversible, and selective small-molecule inhibitor of human cathepsin L.[1] Cathepsins are a family of proteases involved in various physiological and pathological processes, including inflammation and apoptosis.[2][3] The inhibitory activity of this compound against cathepsin L and other related proteases has been well-characterized in vitro.

In Vitro Inhibitory Activity

The inhibitory potency of SID 26681509 has been determined against a panel of cathepsins and other proteases. The data highlights its high selectivity for cathepsin L.

| Target Enzyme | IC50 (nM) | Incubation Time | Notes |

| Human Cathepsin L | 56 | Not specified | Potent inhibitor. |

| Human Cathepsin L | 1.0 | 4 hours | Demonstrates slow-binding properties, with increased potency after pre-incubation. |

| Papain | 618 | 1 hour | |

| Cathepsin B | >8442 | 1 hour | |

| Cathepsin K | >8442 | 1 hour | |

| Cathepsin S | >8442 | 1 hour | |

| Cathepsin V | 500 | Not specified | |

| Cathepsin G | No inhibitory activity | Not specified | A serine protease, demonstrating the selectivity of SID 26681509 for cysteine proteases. |

Kinetic Properties

Kinetic analysis has revealed that SID 26681509 is a slow-binding and slowly reversible competitive inhibitor of cathepsin L.

| Parameter | Value |

| kon (M-1s-1) | 24,000 |

| koff (s-1) | 2.2 x 10-5 |

| Ki (nM) | 0.89 |

Ischemia/Reperfusion Injury and the Role of Cathepsin L

Ischemia/reperfusion (I/R) injury is a biphasic process. The initial ischemic phase leads to cellular hypoxia and metabolic stress. The subsequent reperfusion phase, while necessary to restore oxygen supply, paradoxically exacerbates tissue damage through a robust inflammatory response, production of reactive oxygen species (ROS), and activation of cell death pathways.[2][3]

Cathepsin L, a lysosomal cysteine protease, plays a crucial role in the inflammatory cascade associated with I/R injury.[2][3] One of the key mechanisms involves the processing and activation of downstream inflammatory mediators.

Mechanism of Action in Ischemia/Reperfusion Injury

The protective effect of this compound in I/R injury is attributed to its inhibition of cathepsin L, which in turn modulates the inflammatory response. A key signaling pathway implicated is the High Mobility Group Box 1 (HMGB1)-Toll-like Receptor 4 (TLR4) axis.

The HMGB1-TLR4 Signaling Pathway

During I/R, damaged or necrotic cells release HMGB1, a potent damage-associated molecular pattern (DAMP) molecule. Extracellular HMGB1 binds to TLR4 on immune cells, such as macrophages, triggering a downstream signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This inflammatory response contributes significantly to the tissue damage observed in I/R injury.

Caption: The HMGB1-TLR4 signaling pathway in I/R injury.

Modulation by this compound

This compound, by inhibiting cathepsin L, is believed to interfere with the HMGB1-TLR4 signaling cascade. The precise mechanism of how cathepsin L inhibition modulates this pathway is an area of active research, but it is hypothesized to involve the prevention of cleavage and activation of downstream signaling components. In vitro studies have shown that SID 26681509 (1-30 μM) dose-dependently blocks HMGB1-induced TNF-α production without affecting cell viability.

Experimental Protocols

The following is a generalized protocol for a murine model of warm liver ischemia/reperfusion injury, based on common methodologies in the field. Specific parameters may vary between studies.

Murine Model of Warm Liver Ischemia/Reperfusion

Caption: Experimental workflow for a murine liver I/R model.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Atraumatic vascular clamp

-

This compound

-

Vehicle control (e.g., DMSO, saline)

Procedure:

-

Animal Preparation: Anesthetize the mice using isoflurane.

-

Surgical Procedure: Perform a midline laparotomy to expose the liver.

-

Induction of Ischemia: Isolate the portal triad (portal vein, hepatic artery, and bile duct) supplying the left and median liver lobes. Apply an atraumatic vascular clamp to induce partial warm ischemia (typically 70% of the liver). The duration of ischemia is typically 60 to 90 minutes.

-

Drug Administration: this compound or vehicle is typically administered intravenously or intraperitoneally at a specific time point before or after the ischemic period. The specific dosage used in the key preclinical study is not publicly available.

-

Reperfusion: After the ischemic period, remove the vascular clamp to initiate reperfusion.

-

Postoperative Care: Suture the abdominal incision and allow the animals to recover. The reperfusion period can range from 6 to 24 hours.

-

Sample Collection: At the end of the reperfusion period, euthanize the mice and collect blood and liver tissue samples.

Assessment of Liver Injury

-

Serum Transaminases: Measure the levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum as indicators of hepatocellular injury.

-

Histological Analysis: Fix liver tissue in formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). The extent of necrosis is typically quantified as a percentage of the total liver area.

-

Immunohistochemistry: Perform immunohistochemical staining for markers of inflammation (e.g., neutrophils, macrophages) and apoptosis (e.g., cleaved caspase-3).

Summary and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for mitigating ischemia/reperfusion injury, particularly in the context of liver I/R. Its mechanism of action, centered on the inhibition of cathepsin L and the subsequent modulation of the HMGB1-TLR4 inflammatory pathway, provides a strong rationale for its further development.

However, a critical gap in the publicly available data is the lack of specific in vivo quantitative results from the key preclinical studies that have reported its efficacy in liver I/R models. Future research should aim to publish this data to allow for a more comprehensive evaluation of its therapeutic potential. Furthermore, additional studies are warranted to explore the efficacy of this compound in other models of I/R injury, such as renal and cardiac I/R, and to further elucidate the precise molecular mechanisms underlying its protective effects.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The information provided is based on publicly available research, and the full details of some preclinical studies may not be available.

References

Methodological & Application

Application Notes: In Vitro Characterization of SID 26681509 Quarterhydrate, a Potent Cathepsin L Inhibitor

Introduction SID 26681509 quarterhydrate is a potent, reversible, and selective small molecule inhibitor of human cathepsin L.[1][2][3][4] Cathepsin L is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes, including intracellular protein catabolism, antigen processing, tumor metastasis, and apoptosis.[5] This document provides a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of SID 26681509 against human cathepsin L.

Mechanism of Action SID 26681509 acts as a slow-binding, competitive inhibitor of cathepsin L.[1][3] Its potency increases with pre-incubation time with the enzyme before the addition of the substrate.[1][3][4] The compound shows significant selectivity for cathepsin L over other proteases, such as cathepsin G, against which it displays no inhibitory activity.[1][2][3]

Quantitative Data Summary

The inhibitory potency and kinetic parameters of SID 26681509 against human cathepsin L and other related proteases are summarized below.

| Parameter | Value | Target Enzyme | Conditions / Notes | Reference |

| IC₅₀ | 56 nM | Human Cathepsin L | Initial measurement without pre-incubation. | [1][2][3][4] |

| IC₅₀ | 7.5 nM | Human Cathepsin L | 1-hour pre-incubation with the enzyme. | [4] |

| IC₅₀ | 4.2 nM | Human Cathepsin L | 2-hour pre-incubation with the enzyme. | [4] |

| IC₅₀ | 1.0 nM | Human Cathepsin L | 4-hour pre-incubation with the enzyme. | [1][3][4] |

| Kᵢ | 0.89 nM | Human Cathepsin L | Determined from kinetic analysis. | [1][3] |

| kₒₙ | 24,000 M⁻¹s⁻¹ | Human Cathepsin L | Association rate constant. | [1][3] |

| kₒff | 2.2 x 10⁻⁵ s⁻¹ | Human Cathepsin L | Dissociation rate constant. | [1][3] |

| IC₅₀ | 618 nM - 8.442 µM | Cathepsins B, K, S, V | Measured after a 1-hour incubation. | [1][3] |

| IC₅₀ | No Activity | Cathepsin G | - | [1][2][3] |

Experimental Protocols

Fluorometric In Vitro Assay for Cathepsin L Inhibition

This protocol describes a method to measure the inhibitory effect of SID 26681509 on the activity of recombinant human cathepsin L using a fluorogenic substrate.

Principle: Active cathepsin L cleaves a synthetic peptide substrate, such as Z-Phe-Arg-AMC (Z-FR-AMC), releasing the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC).[6][7][8] The rate of increase in fluorescence is directly proportional to the enzyme's activity. An inhibitor will reduce the rate of substrate cleavage, resulting in a decreased fluorescence signal.

Materials and Reagents:

-

Recombinant Human Cathepsin L

-

This compound

-

Cathepsin L Substrate: Z-FR-AMC or Ac-FR-AFC[9]

-

Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 1 mM EDTA

-

Dithiothreitol (DTT)

-

Dimethyl Sulfoxide (DMSO)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader (Excitation: ~360-400 nm, Emission: ~460-505 nm)

Procedure:

-

Buffer Preparation: Prepare the Assay Buffer. Immediately before use, add DTT to the required volume of Assay Buffer to a final concentration of 2-5 mM. This is the "Complete Assay Buffer".

-

Compound Preparation:

-

Prepare a 10 mM stock solution of SID 26681509 in 100% DMSO.

-

Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM to 100 nM).

-

Further dilute each DMSO concentration 100-fold into the Complete Assay Buffer. This will create a range of 100 µM to 1 nM inhibitor solutions in buffer with 1% DMSO.

-

-

Enzyme Preparation:

-

Thaw the recombinant human cathepsin L on ice.

-

Dilute the enzyme to the desired working concentration (e.g., 0.5 nM or ~0.02 ng/µl) in ice-cold Complete Assay Buffer.[10] Keep the diluted enzyme on ice.

-

-

Assay Execution:

-

Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.

-

Add 2.5 µL of the diluted inhibitor solutions (or 1% DMSO in buffer for positive control wells) to the appropriate wells.

-

Pre-incubation: Gently mix and incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme. For slow-binding inhibitors like SID 26681509, this pre-incubation step is critical.

-

Include "No Enzyme" negative control wells containing Complete Assay Buffer and DMSO.

-

-

Reaction Initiation:

-

Prepare the substrate solution by diluting the Z-FR-AMC stock to a final concentration of 10-20 µM in Complete Assay Buffer.

-

Start the reaction by adding 50 µL of the substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) every 60 seconds for 30-60 minutes.[9]

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percent inhibition for each inhibitor concentration relative to the positive control (enzyme + DMSO).

-

% Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))

-

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. Cathepsin L1 - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biotium.com [biotium.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for SID 26681509 Quarterhydrate Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 is a potent, selective, and reversible inhibitor of human cathepsin L, a lysosomal cysteine protease.[1][2][3][4] Overexpression and aberrant activity of cathepsin L have been implicated in a variety of disease states, making it a compelling target for therapeutic intervention.[5] SID 26681509 has demonstrated a slow-binding inhibition mechanism, with its potency increasing significantly with pre-incubation time.[1][2][5][6] Furthermore, it has shown activity against parasitic organisms such as Plasmodium falciparum and Leishmania major and has been observed to modulate inflammatory responses by blocking High Mobility Group Box 1 (HMGB1)-induced production of Tumor Necrosis Factor-alpha (TNF-α).[1][2][5][6][7]

These application notes provide detailed protocols for two distinct cell-based assays designed to characterize the activity of SID 26681509 quarterhydrate:

-

An Intracellular Cathepsin L Activity Assay: To directly measure the inhibitory effect of the compound on its target enzyme within a cellular environment.

-

An HMGB1-Induced TNF-α Secretion Assay: To evaluate the compound's ability to modulate a key inflammatory signaling pathway in macrophages.

The "quarterhydrate" designation refers to the solid-state form of the compound and is not expected to significantly impact its activity in solution for cell-based assays once properly dissolved.[6][8]

Data Presentation

Table 1: In Vitro Inhibitory Activity of SID 26681509

This table summarizes the inhibitory potency of SID 26681509 against human cathepsin L, demonstrating its time-dependent inhibition.

| Target Enzyme | Pre-incubation Time | IC₅₀ (nM) | Reference |

| Human Cathepsin L | None | 56 ± 4 | [1] |

| Human Cathepsin L | 1 hour | 7.5 ± 1.0 | [1][5] |

| Human Cathepsin L | 2 hours | 4.2 ± 0.6 | [1][5] |

| Human Cathepsin L | 4 hours | 1.0 ± 0.5 | [1][2][5][6] |

Table 2: Selectivity Profile of SID 26681509

This table shows the IC₅₀ values of SID 26681509 against a panel of related proteases, highlighting its selectivity for cathepsin L.

| Protease | IC₅₀ (nM) after 1 hour | Selectivity Index (IC₅₀ Protease / IC₅₀ Cathepsin L) | Reference |

| Papain | 618 | ~82 | [1][2] |

| Cathepsin B | 8442 | ~1126 | [1][2] |

| Cathepsin K | 1605 | ~214 | [1] |

| Cathepsin S | 1132 | ~151 | [1] |

| Cathepsin V | 500 | ~67 | [2][6][7] |

| Cathepsin G | No inhibitory activity | N/A | [1][2][3][4][6][7] |

Table 3: Anti-Parasitic Activity and Cellular Toxicity of SID 26681509

This table presents the efficacy of SID 26681509 against parasitic organisms and its toxicity profile in human cells and a model organism.

| Assay | Cell Line / Organism | IC₅₀ / Effect | Reference |

| In vitro anti-malarial activity | Plasmodium falciparum | 15.4 ± 0.6 µM | [1][2][5][6] |

| In vitro anti-leishmanial activity | Leishmania major promastigotes | 12.5 ± 0.6 µM | [1][2][5][6] |

| Cytotoxicity | Human Aortic Endothelial Cells | Non-toxic up to 100 µM | [1][5] |

| In vivo toxicity | Zebrafish | No toxicity observed at 100 µM | [1][5] |

Mandatory Visualizations

References

- 1. Selective imaging of cathepsin L in breast cancer by fluorescent activity-based probes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04303A [pubs.rsc.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. HMGB1 inhibits macrophage activity in efferocytosis through binding to the αvβ3-integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for SID 26681509 Quarterhydrate in Malaria Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of SID 26681509 quarterhydrate, a potent and reversible human cathepsin L inhibitor, in the context of malaria research. This document outlines the compound's known antiplasmodial activity, detailed protocols for in vitro assays, and a summary of its physicochemical properties.

Introduction

This compound has been identified as an inhibitor of the human cysteine protease cathepsin L with subsequent demonstrated activity against the malaria parasite, Plasmodium falciparum.[1][2][3][4] This thiocarbazate compound presents a potential tool for investigating host-parasite interactions and as a starting point for the development of novel antimalarial therapeutics. Its primary mechanism of action is the potent and selective inhibition of human cathepsin L, with an IC50 of 56 nM.[1][2][5][6]

Physicochemical Properties and Storage

Proper handling and storage of this compound are critical for maintaining its stability and activity.

| Property | Value | Source |

| Molecular Formula | C27H33N5O5S・1/4H2O | [4] |

| Molecular Weight | 544.16 g/mol | [4] |

| Purity | ≥97% | [6] |

| Solubility | Soluble to 50 mM in DMSO and 10 mM in ethanol. | [6] |

| Storage | Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1][2] |

In Vitro Antiplasmodial Activity

This compound has been shown to inhibit the in vitro propagation of Plasmodium falciparum. The following table summarizes its activity.

| Parameter | Value | Cell Line/Organism | Source |

| IC50 | 15.4 µM | Plasmodium falciparum | [1][2][3][5][7] |

| IC50 | 56 nM | Human Cathepsin L | [1][2][5][6] |

| IC50 (4 hr preincubation) | 1.0 nM | Human Cathepsin L | [1][2][5][7] |

| Toxicity | Non-toxic up to 100 µM | Human Aortic Endothelial Cells | [5] |

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Based on the molecular weight of 544.16 g/mol , calculate the mass of this compound required to prepare a 50 mM stock solution in DMSO.

-

Weigh the calculated amount of the compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a final concentration of 50 mM.

-

To aid dissolution, the tube can be warmed at 37°C for 10 minutes and/or sonicated in an ultrasonic bath.[5]

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C as recommended.

In Vitro Antiplasmodial Assay (P. falciparum Growth Inhibition)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum. This protocol is a standard method often used in malaria drug discovery.

Materials:

-

P. falciparum culture (e.g., 3D7 strain) maintained in human erythrocytes

-

Complete culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum or Albumax)

-

This compound stock solution (e.g., 50 mM in DMSO)

-

96-well microplates, sterile

-

SYBR Green I nucleic acid stain

-

Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

Protocol:

-

Synchronize the P. falciparum culture to the ring stage.

-

Prepare a parasite culture with 1% parasitemia and 2% hematocrit in complete culture medium.

-

Prepare serial dilutions of the this compound stock solution in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

-

Add 100 µL of the parasite culture to each well of a 96-well plate.

-

Add 100 µL of the diluted compound to each well. Include positive controls (e.g., chloroquine) and negative controls (DMSO vehicle).

-

Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.

-

After incubation, freeze the plate at -80°C to lyse the erythrocytes.

-

Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the fluorescence on a microplate reader with excitation at 485 nm and emission at 530 nm.

-

Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Signaling Pathways

SID 26681509 is a potent inhibitor of human cathepsin L.[1][2][5][6] While its antiplasmodial activity is established, the exact mechanism is likely linked to the inhibition of host or parasite proteases. One hypothesis is that by inhibiting human cathepsin L, SID 26681509 disrupts processes essential for parasite survival that are dependent on host cell functions. The diagram below illustrates a hypothetical pathway where the compound may interfere with parasite-induced host cell remodeling.

Caption: Hypothetical mechanism of this compound action.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel antimalarial compound like this compound.

Caption: Preclinical evaluation workflow for antimalarial compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. apexbt.com [apexbt.com]

- 6. SID 26681509 | Cathepsin | Tocris Bioscience [tocris.com]

- 7. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for SID 26681509 Quarterhydrate in Leishmania Culture Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 quarterhydrate is a potent, reversible, and selective inhibitor of human cathepsin L.[1][2][3][4] It has demonstrated inhibitory activity against various parasitic organisms, including Leishmania major, the causative agent of cutaneous leishmaniasis.[1][2][4] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against Leishmania promastigotes and serve as a guide for further investigation into its potential as an antileishmanial agent. The primary parasitic target of this compound is believed to be the cathepsin L-like cysteine proteases, which are crucial for parasite survival and pathogenesis.[5][6]

Quantitative Data Summary

The following table summarizes the available quantitative data for the inhibitory activity of this compound.

| Parameter | Organism/Cell Line | Value | Reference |

| IC50 | Leishmania major promastigotes | 12.5 µM | [1][2][4] |

| IC50 | Human Cathepsin L | 56 nM | [1][3][4] |

| Cytotoxicity | Human aortic endothelial cells | No toxicity observed at 100 µM | [7] |

| Cytotoxicity | Zebrafish | No toxicity observed at 100 µM | [7] |

Mechanism of Action

This compound acts as a competitive inhibitor of cathepsin L-like cysteine proteases in Leishmania. These enzymes are vital for various physiological processes within the parasite, including nutrient acquisition, host immune evasion, and differentiation. By inhibiting these proteases, the compound disrupts the parasite's ability to survive and replicate.

References

- 1. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Leishmania major: comparison of the cathepsin L- and B-like cysteine protease genes with those of other trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of Cysteine Proteases in Biology and Pathogenesis of Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the cytotoxic effect of extracellular ATP in J774 mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SID 26681509 Quarterhydrate IC50 Determination

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of SID 26681509 quarterhydrate, a potent, reversible, and selective inhibitor of human cathepsin L. The provided methodologies are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a thiocarbazate-based small molecule that acts as a slow-binding competitive inhibitor of human cathepsin L.[1][2] Cathepsin L is a lysosomal cysteine protease implicated in various physiological and pathological processes, including protein degradation, antigen presentation, and tumor metastasis.[1][3] The determination of the IC50 value is a critical step in characterizing the potency of this inhibitor.

Data Presentation

The inhibitory activity of this compound has been quantified against several targets. The following table summarizes the reported IC50 values.

| Target Enzyme/Organism | IC50 Value | Pre-incubation Time | Reference |

| Human Cathepsin L | 56 ± 4 nM | 0 hours | [1] |

| 7.5 ± 1.0 nM | 1 hour | [1] | |

| 4.2 ± 0.6 nM | 2 hours | [1] | |

| 1.0 ± 0.5 nM | 4 hours | [1][2][4] | |

| Papain | 618 nM | 1 hour | [1][5] |

| Human Cathepsin B | 8.442 µM | 1 hour | [1][5] |

| Human Cathepsin K | Not specified (Selectivity Index: 7-151) | 1 hour | [1] |

| Human Cathepsin S | Not specified (Selectivity Index: 7-151) | 1 hour | [1] |

| Human Cathepsin V | 0.5 µM | Not specified | [4][5][6] |

| Human Cathepsin G | No inhibitory activity | Not specified | [1][5][7] |

| Plasmodium falciparum | 15.4 ± 0.6 µM | Not specified | [1] |

| Leishmania major | 12.5 ± 0.6 µM | Not specified | [1] |

Experimental Protocols

The following protocol for IC50 determination is based on the methods described for SID 26681509.[1]

Materials and Reagents:

-

This compound

-

Human Cathepsin L, recombinant

-

Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

-

Assay Buffer (e.g., 100 mM sodium acetate, 10 mM dithiothreitol (B142953) (DTT), pH 5.5)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black assay plates

-

Fluorometric plate reader

Protocol for Cathepsin L Inhibition Assay:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of two-fold serial dilutions of the inhibitor in DMSO. A 16-point dose-response curve is recommended, with concentrations ranging from 2.5 mM to 76 nM.[1]

-

Prepare the assay buffer.

-

Prepare the Cathepsin L enzyme solution in assay buffer.

-

Prepare the substrate solution (Z-Phe-Arg-AMC) in assay buffer.

-

-

Assay Procedure:

-

Add 2 µL of the serially diluted inhibitor or DMSO (for positive and negative controls) to the wells of a 96-well plate.[1]

-

Add 38 µL of water to each well.[1]

-

For time-dependent inhibition: Pre-incubate the plate with the enzyme by adding the Cathepsin L solution to each well. Incubate for desired time points (e.g., 0, 1, 2, or 4 hours) at room temperature.[1]

-

Initiate the enzymatic reaction by adding the substrate solution to all wells. The final reaction volume will be adjusted based on the specific concentrations and volumes used.

-

Monitor the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time using a fluorometric plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (initial velocity) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response).

-

Visualizations

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of this compound.

Caption: Workflow for IC50 determination of SID 26681509.